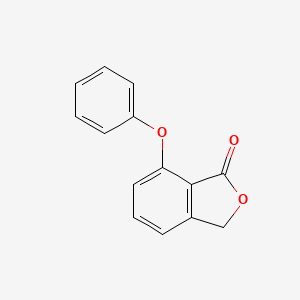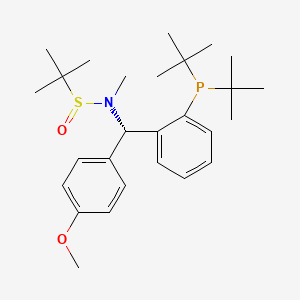
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group
Preparation Methods
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with tert-butyl groups to form the di-tert-butylphosphanyl moiety.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with an intermediate compound.
Formation of the sulfinamide group: The final step involves the reaction of the intermediate compound with a sulfinamide precursor under specific conditions to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phosphanyl group is oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can interact with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar compounds include those with related functional groups, such as:
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-hydroxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and applications.
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-chlorophenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The presence of a chloro group can influence the compound’s electronic properties and reactivity.
The uniqueness of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H42NO2PS |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3/t24-,32?/m0/s1 |
InChI Key |
MPOMNJAUMBQMDT-RUBXLXHKSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


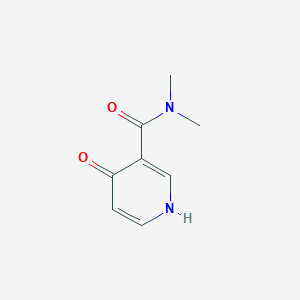
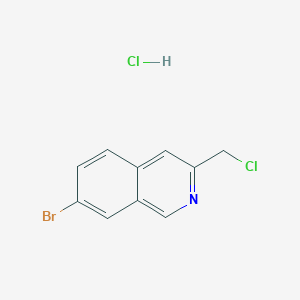
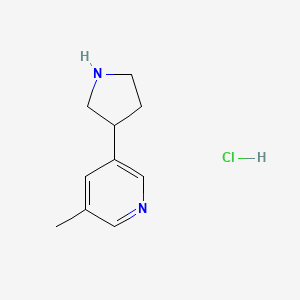

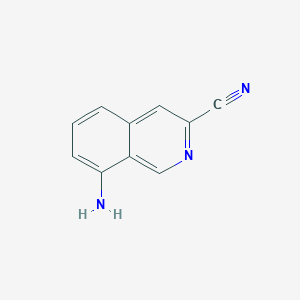

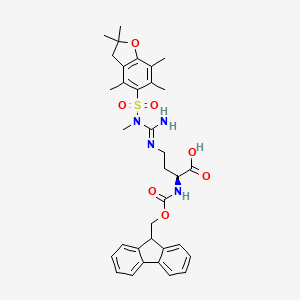
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

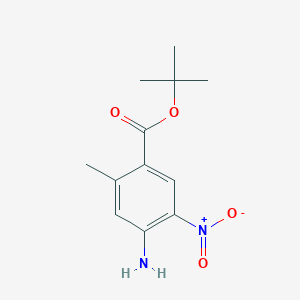
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
